Dihydrouracil
Overview
Description
Dihydrouracil is an intermediate in the catabolism of uracil . It is the base present in the nucleoside dihydrouridine .
Synthesis Analysis
Dihydrouracil is synthesized using various methods . One innovative, fast, and effective method for the synthesis of dihydrouracils involves the use of 3-chloroperbenzoic acid to cleave the carbon–sulfur bond of the Biginelli hybrids 5,6-dihydropyrimidin-4 (3 H )-ones . This approach led to thirteen novel dihydrouracils synthesized in moderate-to-high yields (32–99%) .
Molecular Structure Analysis
Dihydrouracil belongs to the class of organic compounds known as pyrimidones . These are compounds that contain a pyrimidine ring, which bears a ketone .
Chemical Reactions Analysis
Dihydrouracil is involved in various chemical reactions . The enzyme DHPase, capable of catalysing both dihydrouracil and dihydrothymine degradation, presumably uses the same reaction mechanism as that described for mammalian DHPase .
Physical And Chemical Properties Analysis
Dihydrouracil has a chemical formula of C4H6N2O2 . It is an intermediate in the catabolism of uracil .
Scientific Research Applications
Enzymatic Role in Chemotherapy
Dihydrouracil plays a crucial role in the metabolic pathway of chemotherapeutic agents, particularly in the metabolism of fluorouracil (5-FU). Studies reveal that dihydropyrimidine dehydrogenase (DPD), an enzyme that is part of the catabolic pathway of 5-FU, is integral in managing the drug's toxicity and efficacy. The variability in DPD activity among individuals, including rare instances of complete absence of activity, significantly influences the treatment outcomes and adverse events related to 5-FU. The screening for DPD activity before treatment can enhance the specificity and sensitivity in avoiding severe early-onset toxicity linked to fluoropyrimidines. Furthermore, understanding the pharmacokinetics of 5-FU allows for dose adaptation, optimizing efficacy while minimizing early-onset toxicities (Boisdron-Celle, Biason, Gamelin, & Morel, 2013).
Hydrogen-Storage Applications
In the field of sustainable energy, dihydrouracil derivatives have been implicated in the storage and production of hydrogen. Ammonia borane, a compound related to dihydrouracil, is a solid source of H2 and its dehydrogenation catalyzed by nanoparticle-based systems has been extensively studied. The transition metals constituting the catalyst, including both noble metals and cheaper alternatives, significantly affect the reaction's efficiency. The mastery in preparing these catalysts and understanding the electronic structures of the nanomaterials is pivotal for advancements in this domain. This research reflects the multidisciplinary effort required to address significant societal needs like sustainable energy solutions (Mboyi, Poinsot, Roger, Fajerwerg, Kahn, & Hierso, 2021).
Pharmacogenetics in Oncology
The role of DPD in the metabolism of chemotherapeutic agents has significant implications in clinical oncology. 5-fluorouracil (5-FU) and its oral pro-drugs are commonly used to treat various solid tumors. However, the toxicity of these treatments can be significantly affected by the individual's DPD enzyme activity. Genetic variations in the DPYD gene, which encodes the DPD enzyme, can lead to reduced enzyme activity and subsequent increased risk of toxicity from standard doses of 5-FU. Identifying these genetic variations (genotyping) and measuring plasma uracil concentration (phenotyping) can serve as predictive tools for DPD deficiency, thereby guiding dosage and reducing the risk of toxicity (Paulsen, Vojdeman, Andersen, Bergmann, Ewertz, Plomgaard, Hansen, Esbech, Pfeiffer, Qvortrup, & Damkier, 2022).
Future Directions
properties
IUPAC Name |
1,3-diazinane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVLITBTBDPEFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060122 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydrouracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dihydrouracil | |
CAS RN |
504-07-4 | |
Record name | Dihydrouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dihydrouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrouracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01849 | |
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Record name | dihydrouracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11867 | |
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Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydrouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIHYDROURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016FR52RU5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Dihydrouracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
279 - 281 °C | |
Record name | Dihydrouracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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